3-O-Galloylmucic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

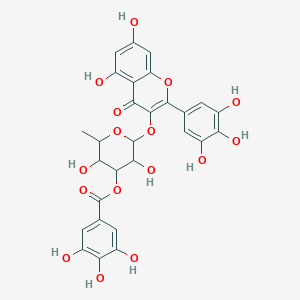

3-O-Galloylmucic acid is a chemical compound with the molecular formula C28H24O16 and a molecular weight of 616.48 g/mol . It is a derivative of mucic acid, where a galloyl group is attached to the third position of the mucic acid molecule. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Galloylmucic acid typically involves the esterification of mucic acid with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-Galloylmucic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the galloyl group to its corresponding alcohol.

Substitution: The galloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

3-O-Galloylmucic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 3-O-Galloylmucic acid involves its interaction with various molecular targets and pathways. The galloyl group is known to interact with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes, reduction of oxidative stress, and modulation of signaling pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Gallic Acid: A simpler compound with similar antioxidant properties.

Mucic Acid: The parent compound without the galloyl group.

Epigallocatechin Gallate: A compound with a similar galloyl group but different overall structure.

Uniqueness: 3-O-Galloylmucic acid is unique due to its specific structure, which combines the properties of both mucic acid and gallic acid. This combination results in enhanced bioactivity and a broader range of applications compared to its individual components .

Biologische Aktivität

3-O-Galloylmucic acid is a polyphenolic compound derived from the structural modification of mucic acid with a galloyl group. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antiviral properties. The following sections will delve into the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

This compound can be described by its chemical formula C13H14O12 and is categorized under biochemical compounds derived from plant extracts. The presence of the galloyl moiety is significant as it enhances the biological activity of the base mucic acid structure.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

- ORAC Assays : Studies have utilized Oxygen Radical Absorbance Capacity (ORAC) assays to measure the antioxidant capacity of this compound. Higher ORAC values correlate with greater antioxidant activity, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Antiviral Properties

Recent studies have highlighted the antiviral effects of gallic acid derivatives, including this compound, particularly against coronaviruses such as SARS-CoV-2.

- Mechanism of Action : The antiviral activity is believed to stem from the ability of these compounds to inhibit viral replication and entry into host cells. A patent study indicated that gallic acid derivatives showed significant efficacy against various coronaviruses, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. Inflammation is a key player in many diseases, including autoimmune disorders and chronic inflammatory conditions.

- In Vitro Studies : Cell culture studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .

Case Studies

- Study on Emblica officinalis : A detailed analysis of the phytochemical composition of Emblica officinalis (Amla) fruit revealed that mucic acid derivatives, including this compound, contribute significantly to its antioxidant and anti-inflammatory effects. The study utilized HPLC and LC-MS techniques to isolate and characterize these compounds, establishing their potential health benefits .

- Antiviral Activity Against Coronaviruses : A comprehensive study focused on the antiviral effects of gallic acid derivatives found that compounds like this compound could inhibit viral entry and replication in vitro. This highlights its potential use in developing therapeutic agents against viral infections .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPFKRXJRLLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.